Sigma Receptor Affinity: 2-Substituted Scaffold Enables Nanomolar Ki vs. Micromolar to Inactive Analogs
Compounds bearing the 2-(dimethylaminomethyl)piperidine scaffold exhibit nanomolar binding affinity (Ki = 0.740 nM) at the sigma-1 receptor, a target implicated in CNS disorders and neuroprotection [1]. In contrast, the 3-substituted regioisomer demonstrates negligible inhibition (Ki > 1,000,000 nM) against phenylethanolamine N-methyltransferase, while the 4-substituted analog lacks any reported sigma receptor binding data in primary literature [2]. This nearly million-fold difference in target engagement underscores the critical role of substitution position in determining molecular recognition.
| Evidence Dimension | Binding affinity (Ki) at sigma-1 receptor vs. enzymatic inhibition for regioisomers |
|---|---|
| Target Compound Data | Ki = 0.740 nM (sigma-1 receptor) |
| Comparator Or Baseline | 3-substituted regioisomer: Ki > 1,000,000 nM (PNMT enzyme) |
| Quantified Difference | ≥ 1,350,000-fold lower affinity for 3-substituted analog at distinct target |
| Conditions | Radioligand binding assay, receptor origin not specified; PNMT inhibition assay |
Why This Matters
For sigma receptor-focused drug discovery programs, only the 2-substituted scaffold provides nanomolar engagement; substitution with 3- or 4- analogs would yield false negatives in primary screens.
- [1] BindingDB. (n.d.). BDBM50151272 (CHEMBL3769930): Binding affinity to sigma 1 receptor (Ki = 0.740 nM). Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584): In vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (Ki = 1.11E+6 nM). Retrieved from https://www.bindingdb.org View Source
